6-Bromo-5-methoxypyridine-2-carboxylic acid
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Overview
Description
6-Bromo-5-methoxypyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol. It is used as a building block in the preparation of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves the use of 2-Bromo-3-methoxy-6-methylpyridine, which is dissolved in water. Potassium permanganate (KMnO4) is then added to the resulting solution, and the mixture is heated at 80 °C for 3 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC1=NC(C(O)=O)=CC=C1Br
. Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 323.8±42.0 °C and a predicted density of 1.713±0.06 g/cm3 . It is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis : An efficient synthesis of derivatives of 6-Bromo-5-methoxypyridine-2-carboxylic acid, which are key intermediates for potent dopamine and serotonin receptors antagonists, has been demonstrated, showcasing its importance in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
- Ligand Synthesis : The compound has been utilized as a starting material for synthesizing tridentate ligands, which are suitable for complexation of lanthanide(III) cations, indicating its role in developing ligands for metal complexation (Charbonnière, Weibel, & Ziessel, 2001).
Electrocatalysis and Environmental Applications
- Electrocatalytic Carboxylation : this compound derivatives have been synthesized through electrocatalytic carboxylation processes, implying its relevance in green chemistry and environmental-friendly synthesis methods (Feng, Huang, Liu, & Wang, 2010).
Pharmaceutical and Biological Research
- Antibacterial Activity : Research has indicated that some derivatives of this compound have significant in vitro antibacterial activity, suggesting their potential use in developing new antibacterial agents (Göksu & Uğuz, 2005).
- Synthesis of Bioactive Compounds : It has been used in the synthesis of indole derivatives, which are significant due to their anti-inflammatory properties, highlighting its utility in synthesizing bioactive compounds (Sharma, Sharma, Kashyap, & Bhagat, 2020).
Analytical Chemistry Applications
- Fluorescent Labelling in HPLC : Derivatives of this compound have been used as fluorescent labeling reagents in High-Performance Liquid Chromatography (HPLC) for analyzing carboxylic acids, indicating its application in analytical chemistry (Gatti, Cavrini, & Roveri, 1992).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that this compound could potentially interact with a wide range of biological targets.
Mode of Action
It’s known that brominated compounds often act as electrophiles, reacting with nucleophilic sites in biological molecules . The methoxy group and carboxylic acid moiety could also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Biochemical Pathways
Brominated pyridines are often used in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis and could potentially influence a variety of biochemical pathways.
properties
IUPAC Name |
6-bromo-5-methoxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXIJGVDMQJTAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428672 |
Source
|
Record name | 6-Bromo-5-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54232-43-8 |
Source
|
Record name | 6-Bromo-5-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-5-methoxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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